(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Description
Propriétés
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPODYXXNMTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432725-24-0 | |
| Record name | DM-4128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4128 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Preparation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
- Starting material: 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
- Process: Reaction with sulfuric acid followed by heating above 50°C, cooling, quenching in water, and pH adjustment to 7.0–8.5 with a base.
- Outcome: Isolation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
- Notes: This step involves hydrolysis and deprotection to yield the ketone intermediate essential for subsequent acylation.
Acylation with 2-methyl-4-nitrobenzoyl chloride
- Reagents: 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine dissolved in methylene chloride, aqueous sodium bicarbonate.
- Conditions: Cooling to 0–5°C, slow addition of 2-methyl-4-nitrobenzoyl chloride, pH maintained at 7.0–8.0.
- Workup: Separation of layers, extraction, solvent removal under reduced pressure.
- Purification: Recrystallization from isopropyl alcohol at reflux.
- Product: 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
Reduction of Nitro Group to Amino Group
- Reagents: Tin chloride in methanol.
- Conditions: Stirring at room temperature for 16 hours.
- Workup: Quenching with ice water, pH adjustment to 8.0–9.0 with sodium hydroxide.
- Extraction: Aqueous layer extracted with ethyl acetate, solvent removal under vacuum.
- Product: 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, the key amino intermediate.
Further Acylation to Form Amido Derivative
- Reagents: 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo derivative, 2-methylbenzoyl chloride, sodium bicarbonate solution.
- Conditions: Biphasic reaction in methylene chloride and aqueous base at 0–5°C.
- Workup: Separation of aqueous layer, extraction, concentration to yield the amido compound 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
Final Reduction to Tolvaptan (Related Compound)
- Reagents: Sodium borohydride in methanol.
- Conditions: Room temperature stirring for 1 hour.
- pH Adjustment: To 6.0–7.0 with dilute hydrochloric acid.
- Isolation: Filtration and drying of solid product.
- Note: This step reduces the ketone to the corresponding hydroxy derivative, related structurally to the target compound.
Summary Table of Key Reaction Steps and Conditions
| Step | Intermediate/Product | Reagents & Solvents | Conditions | Notes |
|---|---|---|---|---|
| 1 | 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzazepine | Sulfuric acid, water, base | >50°C, pH 7.0–8.5 adjustment | Hydrolysis and deprotection |
| 2 | 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo derivative | 2-methyl-4-nitrobenzoyl chloride, NaHCO3, CH2Cl2 | 0–5°C, biphasic reaction | Acylation of ketone |
| 3 | 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo derivative | SnCl2 in methanol | Room temp, 16 h | Nitro reduction to amine |
| 4 | 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo | 2-methylbenzoyl chloride, NaHCO3, CH2Cl2 | 0–5°C, biphasic reaction | Secondary acylation |
| 5 | Tolvaptan (hydroxy derivative) | NaBH4, methanol | Room temp, 1 h | Ketone reduction to alcohol |
Research Findings and Process Improvements
- The use of aqueous sodium bicarbonate or sodium carbonate as inorganic bases in biphasic systems allows for efficient acylation reactions with good control of pH, minimizing side reactions and improving yields.
- The reduction of the nitro group using tin chloride in methanol is effective at room temperature over extended periods, providing high selectivity for the amino derivative.
- The final ketone reduction with sodium borohydride in methanol is a mild and selective method to obtain the hydroxy derivative without over-reduction or degradation.
- Solvent choices such as methylene chloride, toluene, or cyclohexane for acylations and methanol for reductions are optimized for solubility and reaction efficiency.
- Recrystallization from isopropyl alcohol enhances product purity and facilitates isolation of intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DM-4128 may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods for detecting Tolvaptan and its metabolites.
Biology: Studied for its role in the biotransformation of Tolvaptan and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of Tolvaptan.
Industry: Used in the development of new drugs and the optimization of existing therapeutic agents.
Mécanisme D'action
The mechanism of action of (4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with molecular targets and pathways in the body. Tolvaptan is a selective vasopressin V2 receptor antagonist, and its metabolites, including DM-4128, are believed to exert similar effects. By blocking V2 receptors in the renal collecting ducts, DM-4128 prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and increasing urine output .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous methanone-containing derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-amino group (electron-donating) contrasts with the 4-nitro group in the analogous benzazepine derivative (). The -NH₂ group may enhance hydrogen bonding with biological targets, while -NO₂ could increase electrophilicity and metabolic susceptibility . The methoxy groups in the thiazole derivative () contribute to lipophilicity and metabolic stability compared to the target compound’s polar -OH and -NH₂ groups .
Core Heterocyclic Modifications :
- The tetrahydrobenzazepine core in the target compound and its nitro-substituted analog () is distinct from the thiazole () and piperazine-benzodioxole () frameworks. Benzazepines are associated with central nervous system (CNS) activity, whereas thiazoles often exhibit antimicrobial or anti-inflammatory properties .
Solubility and Stability: The hydroxy group in the target compound may improve aqueous solubility compared to the methoxy-substituted thiazole derivative (). However, the nitro-substituted analog () likely has reduced solubility due to its nonpolar substituents .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The substitution pattern on the phenyl and benzazepine rings (e.g., -Cl, -OH, -NH₂) suggests tunable interactions with biological targets. For example, chloro groups often enhance lipophilicity and membrane penetration .
- Data Gaps: While the provided evidence highlights structural differences, direct pharmacological or toxicological data for the target compound are absent. Further studies utilizing crystallographic methods (as noted in ) could elucidate its 3D conformation and binding mechanisms .
- Synthetic Feasibility: The commercial availability of related benzazepine derivatives () implies established synthetic routes, though the introduction of amino and hydroxy groups may require specialized protection-deprotection strategies .
Activité Biologique
The compound (4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. This compound exhibits significant biological activity due to its structural features and interactions with various biological systems. Understanding its pharmacological properties is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines an amino-substituted aromatic ring and a chloro-hydroxy tetrahydro-benzazepine moiety. The presence of these functional groups contributes to its biological activity, influencing its interaction with molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClN2O2 |
| CAS Number | 1432725-24-0 |
| Mechanism of Action | Vasopressin V2 receptor antagonist |
The primary mechanism of action involves the inhibition of vasopressin V2 receptors located in the renal collecting ducts. By blocking these receptors, the compound prevents the insertion of aquaporins into cell membranes, leading to increased urine output and potential therapeutic effects in conditions like hyponatremia and polycystic kidney disease.
Biological Activity
Research indicates that this compound demonstrates several biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit high antioxidant activity. This is measured through assays such as ABTS and FRAP, indicating the potential for neuroprotective effects .
2. Cholinesterase Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition is relevant for Alzheimer's disease treatment as it may enhance cholinergic transmission .
3. Antiviral Properties
Analogues of this compound have shown promise as antiviral agents against human adenoviruses (HAdV), with some derivatives exhibiting low micromolar potency while maintaining low cytotoxicity .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and its analogues:
1. Antioxidant Studies
A study demonstrated that compounds similar to this compound showed significant inhibition of lipid peroxidation in mouse brain homogenates, suggesting potential neuroprotective effects .
2. Cholinesterase Inhibition Kinetics
Kinetic studies on AChE and BChE inhibition revealed that certain derivatives exhibited mixed-type reversible inhibition. For instance, one derivative showed an IC50 value of 1.90 ± 0.16 µM against AChE, indicating a strong inhibitory effect .
3. Antiviral Activity
Compounds derived from the parent structure were tested against HAdV with promising results; one analogue achieved an IC50 of 0.27 μM against HAdV while maintaining a high selectivity index compared to established antiviral agents like niclosamide .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzazepine derivatives are synthesized via coupling of substituted benzazepine cores with aromatic ketones using catalysts like Pd(PPh₃)₄ under inert atmospheres. Optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts. Reaction progress should be monitored via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To detect impurities (e.g., unreacted intermediates) and quantify purity.
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., aromatic protons, hydroxyl groups).
- X-ray Crystallography : For resolving stereochemical ambiguities in the tetrahydrobenzazepine core .
Q. What standardized analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is preferred due to the compound’s aromaticity. For complex matrices (e.g., plasma), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 columns improves recovery. Calibration curves should span 0.1–100 µg/mL with internal standards like deuterated analogs .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with neurotransmitter receptors (e.g., dopamine or serotonin receptors)?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled receptor antagonists (e.g., spiperone for dopamine D2 receptors) to measure displacement by the compound.
- Functional Assays : Employ cAMP or calcium flux assays in transfected HEK293 cells expressing target receptors.
- Computational Docking : Predict binding affinities using software like AutoDock Vina, guided by receptor crystal structures (PDB IDs: e.g., 6CM4 for serotonin receptors) .
Q. How should contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- In Vitro Microsomal Studies : Compare liver microsomes from multiple species (human, rat, mouse) to identify species-specific metabolism.
- LC-HRMS Metabolite ID : Use high-resolution mass spectrometry to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Isotope-Labeling : Synthesize a ¹⁴C-labeled analog to trace metabolic pathways and quantify clearance rates .
Q. What computational strategies are effective for predicting the compound’s environmental persistence and toxicity?
- Methodological Answer :
- QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation potential.
- Molecular Dynamics Simulations : Assess interactions with aquatic enzymes (e.g., cytochrome P450) to predict ecotoxicological endpoints.
- Read-Across Analysis : Compare with structurally related benzazepines with existing EPA toxicity data .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test PEG 400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve crystallinity.
- Pharmacokinetic Profiling : Conduct dose-escalation studies in rodents, measuring Cmax and AUC via serial blood sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
